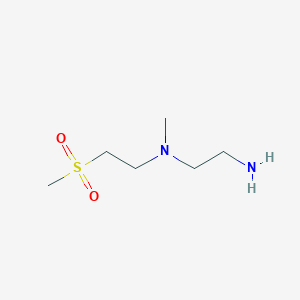
n1-Methyl-n1-(2-(methylsulfonyl)ethyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n1-Methyl-n1-(2-(methylsulfonyl)ethyl)ethane-1,2-diamine is a chemical compound with the molecular formula C6H16N2O2S and a molecular weight of 180.27 g/mol It is characterized by the presence of a methylsulfonyl group attached to an ethyl chain, which is further connected to an ethane-1,2-diamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n1-Methyl-n1-(2-(methylsulfonyl)ethyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with methylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and purification systems can enhance the efficiency of the production process, making it suitable for large-scale applications .
Analyse Des Réactions Chimiques
Types of Reactions
n1-Methyl-n1-(2-(methylsulfonyl)ethyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Halides, alkoxides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted ethane-1,2-diamine derivatives.
Applications De Recherche Scientifique
n1-Methyl-n1-(2-(methylsulfonyl)ethyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of n1-Methyl-n1-(2-(methylsulfonyl)ethyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The presence of the methylsulfonyl group enhances its binding affinity to target proteins, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Ethanediamine, N1-methyl-N1-[2-(methylamino)ethyl]: Similar structure but with a methylamino group instead of a methylsulfonyl group.
N1,N2-Dimethyl-N1-(2-(methylamino)ethyl)ethane-1,2-diamine: Contains additional methyl groups on the ethane-1,2-diamine backbone.
1,2-Ethanediamine, N-(2-aminoethyl)-: Lacks the methylsulfonyl group, resulting in different chemical properties.
Uniqueness
n1-Methyl-n1-(2-(methylsulfonyl)ethyl)ethane-1,2-diamine is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C6H16N2O2S |
|---|---|
Poids moléculaire |
180.27 g/mol |
Nom IUPAC |
N'-methyl-N'-(2-methylsulfonylethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C6H16N2O2S/c1-8(4-3-7)5-6-11(2,9)10/h3-7H2,1-2H3 |
Clé InChI |
PGIYUQVVTLYZOY-UHFFFAOYSA-N |
SMILES canonique |
CN(CCN)CCS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


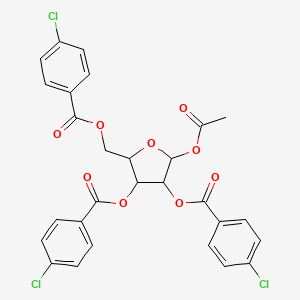
![(S)-5-(tert-Butyl)-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13654995.png)
![1-[(5-Bromo-2-fluorophenyl)methyl]piperazine](/img/structure/B13655010.png)
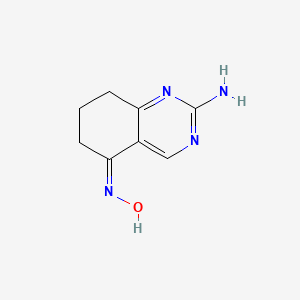
![3-Hydrazinyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B13655017.png)
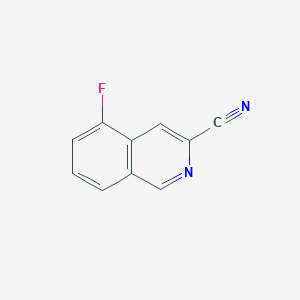
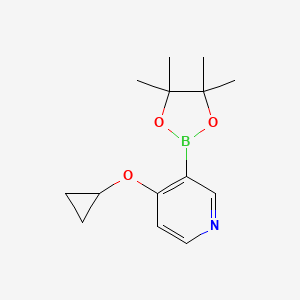
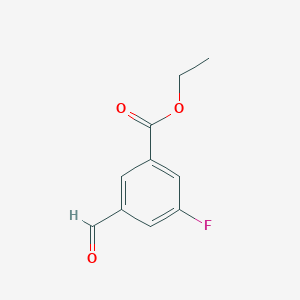
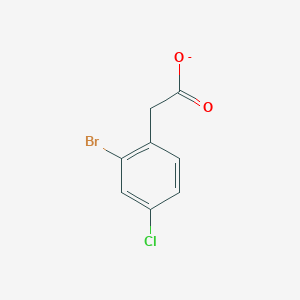
![tert-Butyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13655042.png)
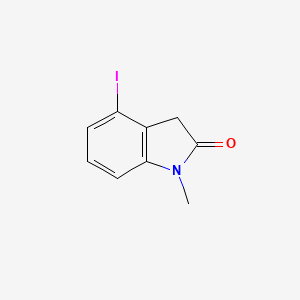
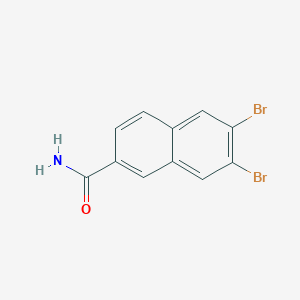
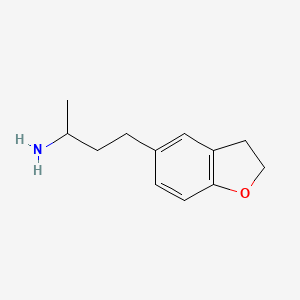
![methyl 4-[2,5-diethoxy-4-(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B13655059.png)
